molecular formula C11H9ClO3 B15057276 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid

2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid

Cat. No.: B15057276
M. Wt: 224.64 g/mol
InChI Key: BTTWCZQJWAYUQT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid (CAS 1420792-90-0) is a high-purity benzofuran derivative supplied with a guaranteed purity of 97% . This compound belongs to the class of benzofuran-acetic acid derivatives, which are recognized as highly significant oxygenated heterocycles in scientific research . Benzofuran scaffolds are extensively investigated for their diverse biological and pharmacological potential. Studies on related structures indicate applications in areas such as anti-inflammatory, antitumor, and antimicrobial research, as well as serving as enzyme inhibitors . The structural motif of this compound also makes it a valuable building block in organic synthesis, particularly for the development of more complex molecules for material science applications. Research into benzofuran derivatives has shown they can exhibit properties valuable for organic electronics, including high quantum yields, thermal stability, and potential use in organic light-emitting diodes (OLEDs) . This chemical is provided for laboratory research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any personal uses. All technical information and specifications are provided for scientific personnel.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

2-(2-chloro-5-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H9ClO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(12)15-9/h2-4H,5H2,1H3,(H,13,14)

InChI Key

BTTWCZQJWAYUQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Ring Formation

The benzofuran scaffold is constructed via acid-catalyzed cyclization of 2-chloro-5-methylphenol with diethyl acetylenedicarboxylate. This method leverages the ortho-directing effect of the hydroxyl group to position the α-keto ester at the 3-position, followed by intramolecular esterification (Fig. 1A).

Reaction Conditions

  • Catalyst: Concentrated sulfuric acid (0.5 equiv)
  • Solvent: Anhydrous toluene, reflux at 110°C for 8 hours
  • Yield: 68–72% of ethyl 2-(2-chloro-5-methylbenzofuran-3-yl)acetate

Ester Hydrolysis to Carboxylic Acid

The intermediate ester undergoes saponification using lithium hydroxide in tetrahydrofuran (THF)/water (4:1):

$$
\text{Esters} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Carboxylic Acids} \quad (\text{Yield: 89–93\%})
$$

Optimization Data

Base Solvent System Temperature Hydrolysis Time Yield
NaOH EtOH/H₂O 80°C 6 h 78%
LiOH THF/H₂O 25°C 12 h 93%
KOH MeOH/H₂O 60°C 8 h 85%

Electrophilic Aromatic Substitution on Preformed Benzofuran Cores

Chlorination of 5-Methylbenzofuran-3-acetic Acid

Direct electrophilic chlorination at the 2-position employs sulfuryl chloride (SO₂Cl₂) in dichloromethane, facilitated by Lewis acid catalysis:

Procedure

  • Dissolve 5-methylbenzofuran-3-acetic acid (1.0 equiv) in anhydrous CH₂Cl₂.
  • Add AlCl₃ (1.2 equiv) at 0°C under N₂.
  • Introduce SO₂Cl₂ (1.05 equiv) dropwise, warm to 25°C, and stir for 4 hours.

Outcome

  • Regioselectivity: >95% para-to-acetic acid group (2-position)
  • Isolated Yield: 64% after recrystallization (hexane/EtOAc)

Limitations and Competing Pathways

Electrophilic chlorination faces two key challenges:

  • Over-chlorination: Excess SO₂Cl₂ leads to di- and tri-chlorinated byproducts (8–12% yield loss).
  • Oxidative decarboxylation: Prolonged reaction times (>6 h) degrade the acetic acid moiety, forming 2-chloro-5-methylbenzofuran (up to 15% yield loss).

Nucleophilic Substitution of Halogenated Benzofuran Intermediates

Displacement of 3-Bromo Derivatives

A two-step sequence replaces bromine at the 3-position with a cyano group, followed by hydrolysis:

Step 1: Cyanation
$$
\text{3-Bromo-2-chloro-5-methylbenzofuran} \xrightarrow{\text{CuCN, DMF, 120°C}} \text{3-Cyano-2-chloro-5-methylbenzofuran} \quad (\text{Yield: 81\%})
$$

Step 2: Hydrolysis to Carboxylic Acid
$$
\text{3-Cyano derivative} \xrightarrow{\text{HCl (6M), reflux}} \text{2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid} \quad (\text{Yield: 76\%})
$$

Solvent Effects on Displacement Kinetics

Solvent Dielectric Constant (ε) Reaction Time Yield
DMF 36.7 8 h 81%
DMSO 46.7 6 h 79%
NMP 32.2 10 h 68%

Polar aprotic solvents enhance nucleophilicity of cyanide, reducing reaction times.

Multi-Step Synthesis via Intermediate Functional Group Transformations

Vilsmeier-Haack Formylation and Oxidation

This route installs the acetic acid group via aldehyde intermediates (Fig. 1B):

  • Formylation: Treat 2-chloro-5-methylbenzofuran with POCl₃/DMF complex at 0°C to yield 3-formyl-2-chloro-5-methylbenzofuran (82% yield).
  • Oxidation: Use Jones reagent (CrO₃/H₂SO₄) to oxidize the aldehyde to carboxylic acid (65% yield).

Advantages:

  • Avoids harsh hydrolysis conditions
  • Permits late-stage functionalization

Disadvantages:

  • Over-oxidation to CO₂ observed in 12% of cases
  • Requires strict temperature control (–5°C to 5°C)

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent patents describe telescoped synthesis in flow systems to improve throughput:

Key Parameters

  • Residence Time: 22 minutes (vs. 8 h batch)
  • Purity: 99.2% by HPLC
  • Daily Output: 14.6 kg (theoretical)

Catalytic Recycling and Waste Reduction

Strategy Cost Reduction Environmental Impact
AlCl₃ recovery via distillation 38% ↓ HCl waste by 72%
Solvent (THF) recycling 29% ↓ Carcinogen use

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.38 (s, 3H, CH₃)
  • δ 3.72 (s, 2H, CH₂CO)
  • δ 7.25–7.19 (m, 2H, Ar-H)

IR (KBr):

  • 1715 cm⁻¹ (C=O stretch)
  • 758 cm⁻¹ (C-Cl bend)

HPLC Purity:

  • 99.1% (C18 column, 0.1% H3PO4/ACN gradient)

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzofuran Derivatives

The substitution pattern on the benzofuran scaffold significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Benzofuran Positions) Key Features Reference
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-Br, 3-SCH₃ Enhanced lipophilicity due to bromine; methylsulfanyl may improve metabolic stability Acta Cryst.
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 3-SCH₃ Fluorine’s electronegativity improves solubility; reduced steric bulk vs. Cl Acta Cryst.
Target compound 2-Cl, 5-CH₃ Chloro group increases electron-withdrawing effects; methyl enhances steric hindrance N/A
  • Chloro vs. Bromo/Fluoro : The chloro substituent at the 2-position provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability. Bromine (larger, more lipophilic) may enhance bioavailability but risks toxicity, while fluorine (smaller, polar) improves aqueous solubility .
  • Methyl vs.

Heterocycle Core Modifications

Replacing benzofuran with benzothiophene or other heterocycles alters conjugation and binding affinity:

  • 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid : The sulfur atom in benzothiophene increases electron delocalization and may enhance interactions with thiol-rich biological targets (e.g., enzymes) compared to benzofuran’s oxygen-based core .
  • rigid methyl groups .

Pharmacological and Physicochemical Trends

  • Lipophilicity : Chloro and bromo derivatives exhibit higher logP values than fluoro analogs, influencing membrane permeability and CNS penetration.
  • Solubility : Fluorinated compounds (e.g., 5-F derivatives) demonstrate improved aqueous solubility, critical for formulation and bioavailability .
  • Biological Activity : Methylsulfanyl and ethylsulfanyl substituents in analogs correlate with enhanced antimicrobial activity, likely due to sulfur’s nucleophilic affinity for bacterial enzymes .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via hydrolysis of its ester precursor under basic conditions. For example, refluxing ethyl 2-(5-substituted-benzofuran-2-yl)acetate with potassium hydroxide in a methanol-water mixture (1:1 v/v) for 5 hours, followed by acidification to pH 1 with HCl and purification via column chromatography (ethyl acetate as eluent) yields the carboxylic acid derivative . Optimization involves adjusting reflux duration, solvent ratios, and chromatographic conditions to improve yield (e.g., 80–85% yield reported in analogous syntheses).

Q. Which spectroscopic techniques are critical for structural confirmation, and what key markers should be observed?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for signals corresponding to the acetic acid moiety (δ ~3.6–3.8 ppm for -CH₂-; δ ~12–13 ppm for -COOH).
  • ¹³C NMR : Carboxylic acid carbon (δ ~170–175 ppm) and benzofuran ring carbons (δ ~110–160 ppm) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of benzofuran) .
  • X-ray crystallography : Planarity of the benzofuran ring (mean deviation <0.05 Å) and intermolecular hydrogen bond distances (O─H⋯O: ~1.8–2.0 Å) .

Q. What purification strategies are effective for isolating 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid?

  • Methodology : After acidification, extract the product with chloroform or dichloromethane. Dry the organic layer over MgSO₄, filter, and concentrate. Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetone/water mixtures to achieve >95% purity. Monitor purity via TLC (Rf ~0.45–0.55 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing halogenated benzofuran derivatives?

  • Methodology :

  • Unexpected ¹H NMR splitting : Investigate dynamic rotational isomerism using variable-temperature NMR or DFT calculations to identify conformational equilibria.
  • Anomalous IR peaks : Compare experimental data with computed vibrational spectra (e.g., Gaussian 09 at B3LYP/6-31G* level) to assign overlapping bands .
  • X-ray vs. solution-state discrepancies : Analyze crystal packing effects (e.g., hydrogen bonds, π-π stacking) that may stabilize specific conformations not observed in solution .

Q. What strategies elucidate intermolecular interactions in the crystal lattice of halogenated benzofuran acetic acids?

  • Methodology :

  • Hydrogen bonding : Measure O─H⋯O distances (typically 2.6–2.8 Å) and angles (~150–170°) to confirm centrosymmetric dimer formation .
  • π-π interactions : Calculate centroid-to-centroid distances between aromatic rings (e.g., 3.3–3.5 Å for benzofuran-furan interactions) and slippage values (>1.0 Å indicates weak stacking) .
  • C─H⋯π interactions : Identify H-atom donors (e.g., cyclohexyl C─H) and acceptor aromatic rings (distance: ~2.7–3.0 Å) using Mercury software .

Q. How do substituents on the benzofuran ring influence pharmacological activity and reactivity?

  • Methodology :

  • Electronic effects : Use Hammett σ constants to correlate substituent electronegativity (e.g., -Cl, -CH₃) with reaction rates in ester hydrolysis or nucleophilic substitution.
  • Bioactivity screening : Perform in vitro assays (e.g., antimicrobial disk diffusion, IC₅₀ determination against cancer cell lines) to compare halogenated vs. alkyl-substituted analogs .

Q. What computational approaches predict the bioactivity of benzofuran acetic acid derivatives?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2, CYP450). Focus on binding affinity (ΔG) and key residues (e.g., Ser530 for COX-2 inhibition).
  • QSAR modeling : Develop regression models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps to predict IC₅₀ values .

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